

A Technical Guide to 2-Ethoxy-5-nitropyridine: Properties, Synthesis, and Analysis

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Compound of Interest

Compound Name: 2-Ethoxy-5-nitropyridine

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This technical guide provides an in-depth overview of **2-Ethoxy-5-nitropyridine**, a key chemical intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its fundamental molecular properties, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its preparation.

Core Molecular Data

2-Ethoxy-5-nitropyridine is a substituted pyridine derivative characterized by an ethoxy group at the 2-position and a nitro group at the 5-position. These functional groups significantly influence its chemical reactivity, making it a versatile building block for more complex molecules.

Parameter	Value	Reference
Molecular Formula	C ₇ H ₈ N ₂ O ₃	
Molecular Weight	168.15 g/mol	
CAS Number	31594-45-3	
Appearance	White to light yellow crystalline powder	
Melting Point	90-94 °C	
Purity (typical)	>98.0% (GC)	

Synthesis of 2-Ethoxy-5-nitropyridine: Experimental Protocols

The synthesis of **2-Ethoxy-5-nitropyridine** is typically achieved through a multi-step process, often starting from readily available pyridine derivatives. A common and logical synthetic route involves the nitration of a pyridine precursor, followed by chlorination and subsequent nucleophilic substitution with an ethoxide.

Logical Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of **2-Ethoxy-5-nitropyridine**, commencing from 2-aminopyridine.



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Caption: Logical workflow for the synthesis of **2-Ethoxy-5-nitropyridine**.

Step 1: Synthesis of 2-Chloro-5-nitropyridine (Precursor)

A common precursor for **2-Ethoxy-5-nitropyridine** is 2-Chloro-5-nitropyridine. This intermediate can be synthesized from 2-aminopyridine through a series of reactions including nitration, diazotization, hydrolysis, and chlorination. A method for the final chlorination step is detailed below.

Protocol: Chlorination of 2-Hydroxy-5-nitropyridine[1][2]

- **Reaction Setup:** In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add phosphorus oxychloride (POCl_3 , 50 g), 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol), and phosphorus pentachloride (PCl_5 , 25.0 g, 0.12 mol).
- **Reaction:** Stir the mixture and heat to 100-105°C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:**
 - After the reaction is complete, cool the mixture and recover the excess phosphorus oxychloride by distillation under reduced pressure.
 - Slowly and carefully pour the residue into 120 g of ice water with vigorous stirring.
 - Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous solution of sodium hydroxide.
 - Separate the organic layer and extract the aqueous layer three times with dichloromethane (3 x 60 g).
 - Combine the organic phases and wash with saturated brine (20 g).
 - Dry the organic layer over anhydrous sodium sulfate.
- **Isolation:** Remove the solvent by distillation to obtain the crude 2-chloro-5-nitropyridine.

Step 2: Synthesis of 2-Ethoxy-5-nitropyridine

This step involves a nucleophilic aromatic substitution reaction where the chloro group of 2-chloro-5-nitropyridine is displaced by an ethoxy group.

Protocol: Ethoxylation of 2-Chloro-5-nitropyridine

- **Preparation of Sodium Ethoxide:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 eq) in absolute ethanol (a suitable volume to ensure complete dissolution and stirring) at room temperature.
- **Reaction:** To the freshly prepared sodium ethoxide solution, add 2-chloro-5-nitropyridine (1.0 eq) portion-wise while monitoring the temperature. The reaction is typically exothermic. Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates the complete consumption of the starting material.
- **Quenching and Extraction:**
 - Carefully quench the reaction mixture by pouring it into ice-cold water.
 - Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous phase).
 - Combine the organic extracts and wash with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** The crude **2-Ethoxy-5-nitropyridine** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a crystalline solid of high purity.

Analytical Methodologies

To ensure the purity and identity of synthesized **2-Ethoxy-5-nitropyridine**, various analytical techniques can be employed. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are common methods for assessing purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This method is suitable for the analysis of volatile and semi-volatile compounds like **2-Ethoxy-5-nitropyridine**, providing both quantitative purity data and mass spectral information for identity confirmation.

Illustrative GC-MS Protocol

- Sample Preparation:
 - Prepare a stock solution of the **2-Ethoxy-5-nitropyridine** sample in a GC-grade solvent (e.g., acetone, dichloromethane, or ethyl acetate) at a concentration of approximately 1 mg/mL.
 - Further dilute the stock solution to a working concentration suitable for GC-MS analysis.
- GC Conditions:
 - Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
 - Injector Temperature: 250 °C.
 - Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
 - Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: m/z 40-300.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a versatile technique for purity assessment, particularly for compounds that may not be sufficiently volatile for GC. A reverse-phase HPLC method is generally suitable for **2-Ethoxy-5-nitropyridine**.

Illustrative HPLC Protocol[3][4][5]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. A common starting point is a 50:50 (v/v) mixture of acetonitrile and a phosphate buffer (pH=3).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a suitable wavelength (e.g., 225 nm).
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a known concentration (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

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